2-hydroxy-5-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
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Description
2-hydroxy-5-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a useful research compound. Its molecular formula is C18H13NO5S2 and its molecular weight is 387.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound is part of a broader class of chemicals that undergo synthesis through condensation and cyclocondensation reactions, yielding various derivatives with potential antibacterial and antifungal activities. These synthetic pathways involve interactions with thioglycolic acid and aromatic aldehydes, leading to compounds evaluated for their biological activities (Patel & Patel, 2010).
Photodynamic Therapy Applications
Derivatives similar to the compound have been synthesized and characterized for their photophysical and photochemical properties, with potential applications in photodynamic therapy for cancer treatment. These properties include high singlet oxygen quantum yield and good fluorescence properties, which are crucial for Type II photosensitizers used in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Activity
Compounds with structural similarities have shown significant antioxidant activities, as demonstrated by their ability to scavenge free radicals in various assays. This suggests potential applications in protecting against oxidative stress-related diseases (Xu et al., 2017).
Electrochemical Applications
The electrochemical behavior and kinetics of azo bond cleavage in related compounds have been studied, showing significant impacts based on the substituent positions and solution pH. This research has implications for the design of electrochemical sensors and devices (Mandić, Nigović, & Šimunić, 2004).
Photo-Oxidation Studies
Research into the photo-oxidation of thiazolidine derivatives, including those structurally related to the queried compound, has revealed pathways for direct hydroxylation adjacent to sulfur atoms. This has implications for synthetic organic chemistry, particularly in the selective modification of molecules (Takata, Tamura, & Andō, 1985).
properties
IUPAC Name |
2-hydroxy-5-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5S2/c1-24-12-5-2-10(3-6-12)8-15-16(21)19(18(25)26-15)11-4-7-14(20)13(9-11)17(22)23/h2-9,20H,1H3,(H,22,23)/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBAEILFTMJJAC-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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